Nls (pkkkrkv)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

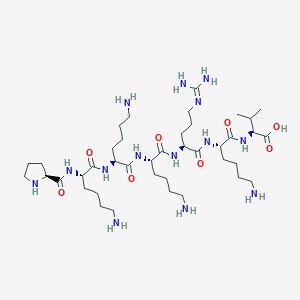

Le signal de localisation nucléaire (NLS) (Pro-Lys-Lys-Lys-Arg-Lys-Val) est une courte séquence peptidique dérivée du grand antigène tumoral du virus simien 40 (grand antigène T du SV40). Cette séquence est cruciale pour le transport des protéines du cytoplasme vers le noyau, un processus facilité par la superfamille des importines . La séquence NLS est reconnue par les transporteurs nucléaires, qui interagissent avec les nucléoporines pour aider les protéines contenant des NLS à atteindre le noyau via les complexes de pores nucléaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus comprend l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent souvent l'utilisation de réactifs de couplage comme le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N',N'-tétraméthyluronium) et de bases comme le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

En milieu industriel, la production de peptides NLS peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines permettent la synthèse efficace et reproductible de grandes quantités de peptides. La purification des peptides synthétisés est généralement réalisée par chromatographie liquide haute performance (HPLC), assurant une grande pureté et une haute qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) subit principalement la formation de liaisons peptidiques lors de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques normales. Il peut être modifié par conjugaison chimique à d'autres molécules, telles que des colorants fluorescents ou d'autres peptides, pour étudier sa fonction et sa localisation dans les cellules .

Réactifs et conditions courants

Réactifs de couplage : HBTU, HATU (hexafluorophosphate de O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium)

Bases : DIPEA, NMM (N-méthylmorpholine)

Groupes protecteurs : Fmoc (fluorénylméthyloxycarbonyle) pour les acides aminés

Solvants : DMF (diméthylformamide), DCM (dichlorométhane)

Produits principaux

Le produit principal de la synthèse est le peptide NLS lui-même, qui peut être ensuite conjugué à d'autres molécules pour diverses applications .

Applications De Recherche Scientifique

Le NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) a un large éventail d'applications en recherche scientifique :

Recherche sur le transfert de gènes : Améliore l'entrée nucléaire des protéines karyophiles, ce qui en fait un outil précieux dans les études de thérapie génique et de transfert de gènes.

Études de localisation des protéines : Utilisé pour étudier le transport et la localisation des protéines dans les cellules.

Administration de médicaments : Conjugué à des molécules thérapeutiques pour faciliter leur transport vers le noyau.

Biologie cellulaire : Aide à comprendre les mécanismes du transport nucléocytoplasmique et le rôle des signaux de localisation nucléaire dans les processus cellulaires.

Mécanisme d'action

Le NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) exerce ses effets en se liant à l'importine α, un membre de la superfamille des importines. Cette liaison facilite la reconnaissance et le transport des protéines contenant des NLS via le complexe de pores nucléaires vers le noyau. Le processus est hautement régulé et implique des interactions avec les nucléoporines et d'autres transporteurs nucléaires .

Mécanisme D'action

The NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) exerts its effects by binding to importin α, a member of the importin superfamily. This binding facilitates the recognition and transport of NLS-containing proteins through the nuclear pore complex into the nucleus. The process is highly regulated and involves interactions with nucleoporins and other nuclear transporters .

Comparaison Avec Des Composés Similaires

Composés similaires

NLS bipartite : Composé de deux grappes d'acides aminés basiques séparées par un espaceur d'environ 10 acides aminés.

PY-NLS : Contient un motif proline-tyrosine et est reconnu par différents récepteurs de transport nucléaire.

Unicité

Le NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) est unique en raison de son origine dans le grand antigène T du SV40 et de sa séquence spécifique, qui est très efficace pour médiatiser l'importation nucléaire. Sa simplicité et son efficacité en font un outil précieux dans diverses applications de recherche .

Propriétés

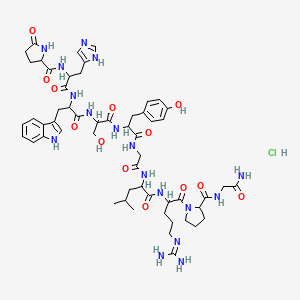

Formule moléculaire |

C40H78N14O8 |

|---|---|

Poids moléculaire |

883.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C40H78N14O8/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |

Clé InChI |

HUQAPORYWLIQAO-YYGRSCHNSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)

![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)